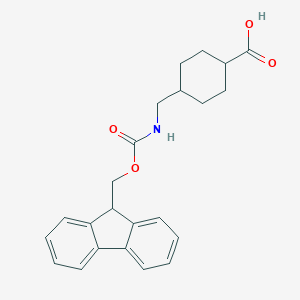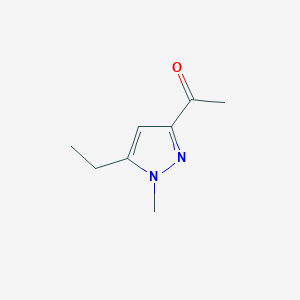
3-Acetyl-5-ethyl-1-methylpyrazole
Übersicht
Beschreibung
3-Acetyl-5-ethyl-1-methylpyrazole is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of various chemicals. The purpose of
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole is not fully understood. However, studies have shown that this compound has antioxidant properties that may be due to its ability to scavenge free radicals. It has also been found to have anti-inflammatory properties that may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has the potential to inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has a variety of biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. It has also been found to have anti-cancer properties, which may be due to its ability to inhibit the growth of cancer cells. Additionally, studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has the potential to lower blood glucose levels, which may be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Acetyl-5-ethyl-1-methylpyrazole in lab experiments include its potential antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires careful attention to detail and precise measurements. Additionally, the mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are many potential future directions for the study of 3-Acetyl-5-ethyl-1-methylpyrazole. One potential direction is to further explore its potential as an anti-cancer agent. Additionally, studies could focus on the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Future studies could also explore the mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole in more detail, which may lead to a better understanding of its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-ethyl-1-methylpyrazole has been studied for its potential applications in scientific research. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. The potential applications of 3-Acetyl-5-ethyl-1-methylpyrazole in scientific research are vast, and ongoing studies continue to explore its potential uses.
Eigenschaften
CAS-Nummer |
165744-17-2 |
|---|---|
Produktname |
3-Acetyl-5-ethyl-1-methylpyrazole |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(5-ethyl-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-8(6(2)11)9-10(7)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
NIOIXCCDWJWNEY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1C)C(=O)C |
Kanonische SMILES |
CCC1=CC(=NN1C)C(=O)C |
Synonyme |
Ethanone, 1-(5-ethyl-1-methyl-1H-pyrazol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

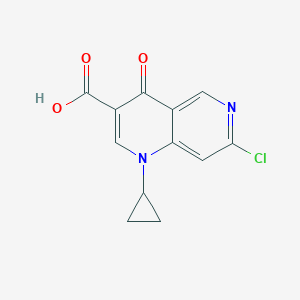

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
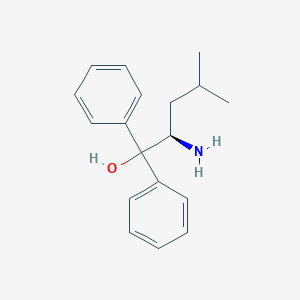
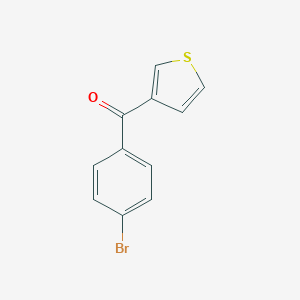
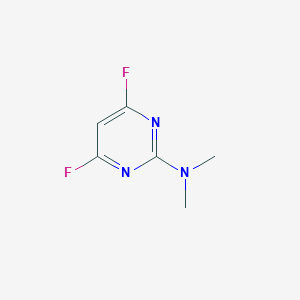
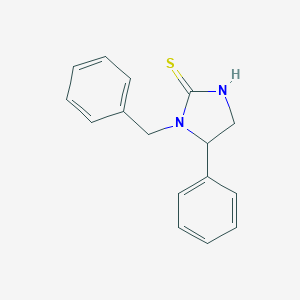
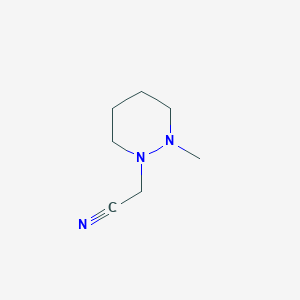
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
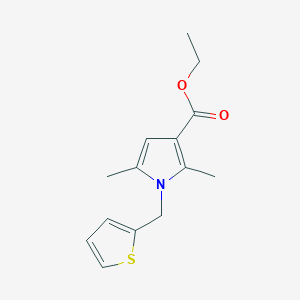
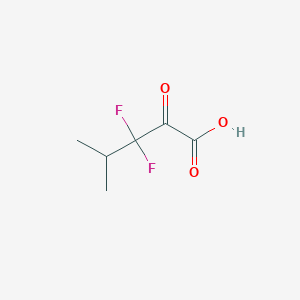
![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)
